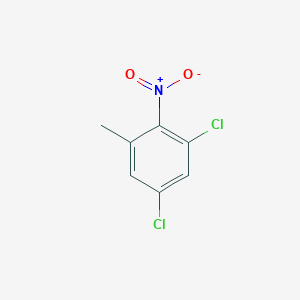

1,5-Dichloro-3-methyl-2-nitrobenzene

Description

BenchChem offers high-quality 1,5-Dichloro-3-methyl-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichloro-3-methyl-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSOOBQNRQUSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434881 | |

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118665-00-2 | |

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1,5-dichloro-3-methyl-2-nitrobenzene. Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines a plausible and scientifically sound synthesis strategy based on established chemical principles of electrophilic aromatic substitution. The target compound, 1,5-dichloro-3-methyl-2-nitrobenzene, is a halogenated and nitrated aromatic compound with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Overview of the Synthetic Pathway

The proposed synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene (3) involves the electrophilic nitration of the commercially available starting material, 3,5-dichlorotoluene (1). The key transformation is the introduction of a nitro group (-NO₂) onto the aromatic ring using a classic nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating ortho-, para-director, while the two chlorine atoms (-Cl) are deactivating but also ortho-, para-directing. The desired product has the nitro group in the position ortho to the activating methyl group and meta to the deactivating chloro groups, which is a sterically hindered but electronically favored position. The formation of other isomers, such as nitration at the C4 and C6 positions, is also possible, necessitating careful control of reaction conditions and purification of the final product.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the target product is provided in the table below. This data is essential for planning the experimental setup, monitoring the reaction, and characterizing the final product.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3,5-Dichlorotoluene |  | 25186-47-4 | C₇H₆Cl₂ | 161.03 | Liquid |

| 1,5-Dichloro-3-methyl-2-nitrobenzene |  | 118665-00-2 | C₇H₅Cl₂NO₂ | 206.03 | White to yellow solid |

Proposed Experimental Protocol

This section details a hypothetical but plausible experimental procedure for the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene. This protocol is based on standard laboratory procedures for the nitration of substituted toluenes.

3.1. Materials and Reagents

-

3,5-Dichlorotoluene (≥98%)

-

Concentrated Sulfuric Acid (95-98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

3.2. Reaction Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, cautiously add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.062 mol) of 3,5-dichlorotoluene in 25 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3,5-dichlorotoluene through the dropping funnel over a period of 45-60 minutes. It is crucial to maintain the reaction temperature between 0-5 °C throughout the addition to control the reaction rate and minimize the formation of byproducts.

-

Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

3.3. Work-up and Purification

-

Quenching: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which may contain isomeric impurities, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or methanol to yield pure 1,5-dichloro-3-methyl-2-nitrobenzene.

Visualizations

4.1. Proposed Synthesis Reaction

Caption: Proposed reaction scheme for the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene.

4.2. Experimental Workflow

Caption: A generalized workflow for the proposed synthesis and purification process.

Safety Considerations

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and can proceed vigorously if not properly controlled. Maintain the recommended temperature throughout the reaction.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Follow all standard laboratory safety procedures for handling, storage, and disposal of chemicals.

Disclaimer: This technical guide provides a proposed synthetic route and experimental protocol based on established chemical principles. This procedure has not been validated and should be performed by qualified personnel in a properly equipped laboratory. The user assumes all responsibility for the safe handling of chemicals and the execution of the experiment.

physical and chemical properties of 1,5-dichloro-3-methyl-2-nitrobenzene

An In-depth Technical Guide on 1,5-Dichloro-3-methyl-2-nitrobenzene

This technical guide provides a comprehensive overview of the known . It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document compiles available data and outlines standard experimental protocols for the determination of key properties.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1,5-dichloro-3-methyl-2-nitrobenzene[1] |

| Synonyms | 3,5-dichloro-2-nitrotoluene[2] |

| CAS Number | 118665-00-2[1][2][3][4] |

| Molecular Formula | C7H5Cl2NO2[1][2][3][5] |

| Molecular Weight | 206.03 g/mol [4] |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)Cl)--INVALID-LINK--[O-] |

| InChI Key | Not readily available |

Physical Properties

Experimental data for the physical properties of 1,5-dichloro-3-methyl-2-nitrobenzene are not widely available in the cited literature. The following table includes predicted values.

| Property | Value | Notes |

| Melting Point | Data not available | A standard experimental protocol for determination is provided below. |

| Boiling Point | 287.6 ± 35.0 °C[5] | Predicted value. A standard experimental protocol for determination is provided below. |

| Density | 1.456 ± 0.06 g/cm³[5] | Predicted value at 20°C. |

| Solubility | Data not available | A general experimental protocol for determining solubility in various solvents is provided below. |

| Flash Point | 127.7 ± 25.9 °C[5] | Predicted value. |

| Refractive Index | 1.585[5] | Predicted value. |

| Appearance | Not specified | Likely a solid at room temperature based on its molecular weight and structure. |

Chemical Properties and Reactivity

Specific experimental data on the chemical reactivity of 1,5-dichloro-3-methyl-2-nitrobenzene is limited. However, its reactivity can be inferred from the functional groups present on the benzene ring:

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. It is also a meta-directing group. The nitro group can be reduced to an amino group (-NH2) using various reducing agents, such as iron in the presence of an acid (e.g., Bechamp reduction), to form 2,6-dichloro-4-methylaniline, a potentially valuable intermediate in synthesis.[6]

-

Chlorine Atoms (-Cl): The chlorine atoms are deactivating but ortho-, para-directing for electrophilic aromatic substitution. Due to the presence of the strong deactivating nitro group, nucleophilic aromatic substitution of the chlorine atoms would be difficult unless under harsh conditions.

-

Methyl Group (-CH3): The methyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. It can potentially be oxidized under strong oxidizing conditions.

Synthesis

A specific, detailed synthesis protocol for 1,5-dichloro-3-methyl-2-nitrobenzene was not found in the provided search results. However, a plausible synthetic route could involve the nitration of 3,5-dichlorotoluene. The directing effects of the two chlorine atoms (ortho, para) and the methyl group (ortho, para) would likely lead to a mixture of isomers, including the desired product.

A general procedure for the synthesis of a similar compound, 1,3-dichloro-2-methyl-5-nitrobenzene, involves the chlorination of 4-nitrotoluene using trichloroisocyanuric acid in concentrated sulfuric acid.[7] This suggests that direct halogenation of a substituted nitrotoluene is a viable synthetic strategy.

Spectral Data

Safety and Handling

Based on available safety data, 1,5-dichloro-3-methyl-2-nitrobenzene should be handled with care.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a dry, well-ventilated place. Keep container tightly closed.[4]

Experimental Protocols

The following sections provide detailed methodologies for determining key physical properties of an organic compound like 1,5-dichloro-3-methyl-2-nitrobenzene.

A. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.[8]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block of a melting point apparatus).[10]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9]

-

Reporting: The melting point is reported as the range T1-T2. A sharp melting point range (0.5-1.0 °C) is indicative of a pure compound.

Caption: General setup for melting point determination using a Thiele tube.

B. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Methodology (Micro Boiling Point Method):

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[11][12]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[11][12]

-

Heating: The apparatus is heated gently and uniformly.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[11]

-

Confirmation: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is also recorded. This should be very close to the boiling point.

Caption: Workflow for micro boiling point determination.

C. Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a molecule.[13][14]

Methodology:

-

Initial Test in Water: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously.[13] If the compound dissolves, it is water-soluble. The pH of the aqueous solution can then be tested with litmus or pH paper to determine if it is acidic, basic, or neutral.[15]

-

Tests for Water-Insoluble Compounds: If the compound is insoluble in water, its solubility is tested in a series of aqueous solutions to classify it.

-

5% NaOH Solution: Solubility in 5% NaOH indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[13]

-

5% NaHCO3 Solution: If soluble in NaOH, test in 5% NaHCO3. Solubility in this weaker base suggests a strongly acidic group like a carboxylic acid.[13]

-

5% HCl Solution: If insoluble in NaOH, test in 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[13][15]

-

Concentrated H2SO4: If the compound is insoluble in all of the above, its solubility in cold, concentrated sulfuric acid is tested. Most compounds containing nitrogen or oxygen atoms, or double/triple bonds will dissolve in concentrated H2SO4.[14] Alkanes, alkyl halides, and some aromatic compounds are insoluble.

-

Caption: Logical workflow for determining the solubility of an organic compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chemwhat.com [chemwhat.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 118665-00-2|1,5-Dichloro-3-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 7. 1,3-DICHLORO-2-METHYL-5-NITROBENZENE | 7149-69-1 [chemicalbook.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to 1,5-dichloro-3-methyl-2-nitrobenzene (CAS Number 118665-00-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1,5-dichloro-3-methyl-2-nitrobenzene is extremely limited. The information presented herein, particularly regarding physical properties, spectroscopic data, and experimental protocols, is largely based on theoretical principles and data from structurally similar compounds. This guide should be used for informational and planning purposes, with the understanding that all proposed methods and predicted data require experimental validation.

Introduction

1,5-dichloro-3-methyl-2-nitrobenzene is a halogenated nitroaromatic compound. Nitroaromatic compounds are a significant class of molecules in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules.[1][2] The presence of a nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring and can be a crucial pharmacophore or a precursor to other functional groups, such as amines, which are ubiquitous in drug molecules.[3][4] This guide provides a comprehensive overview of the available and predicted technical data for 1,5-dichloro-3-methyl-2-nitrobenzene.

Chemical and Physical Properties

Due to the absence of experimentally determined data in the scientific literature, the following table summarizes the basic molecular information and predicted physicochemical properties for 1,5-dichloro-3-methyl-2-nitrobenzene. Predictions are based on computational models and comparison with isomeric dichloronitrotoluenes.[5][6]

| Property | Value | Source |

| CAS Number | 118665-00-2 | - |

| Molecular Formula | C₇H₅Cl₂NO₂ | - |

| Molecular Weight | 206.03 g/mol | [6] |

| Appearance | Predicted: White to yellow solid | - |

| Boiling Point | Predicted: 287.6 ± 35.0 °C | [6] |

| Melting Point | Predicted: 53-56 °C (similar to isomers) | [5] |

| Density | Predicted: 1.456 ± 0.06 g/cm³ | - |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents like chloroform and methanol. | [7] |

| XLogP3 | 3.4 | [6] |

Spectroscopic Data (Predicted)

No experimental spectra for 1,5-dichloro-3-methyl-2-nitrobenzene are publicly available. The following tables present predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data. These predictions are based on established principles of NMR spectroscopy and the known effects of substituents on the chemical shifts of aromatic compounds.[8]

Predicted ¹H NMR Spectrum

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Doublet (d) | 1H | Aromatic Proton |

| ~ 7.3 - 7.5 | Doublet (d) | 1H | Aromatic Proton |

| ~ 2.4 - 2.6 | Singlet (s) | 3H | Methyl Protons |

Predicted ¹³C NMR Spectrum

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~ 148 - 152 | C-NO₂ |

| ~ 135 - 139 | C-CH₃ |

| ~ 132 - 136 | C-Cl |

| ~ 128 - 132 | C-Cl |

| ~ 125 - 129 | Aromatic CH |

| ~ 122 - 126 | Aromatic CH |

| ~ 18 - 22 | Methyl Carbon |

Proposed Experimental Protocol: Synthesis

A plausible synthetic route to 1,5-dichloro-3-methyl-2-nitrobenzene is the nitration of 3,5-dichlorotoluene. The directing effects of the substituents on the aromatic ring will guide the position of the incoming nitro group. This proposed protocol is based on standard nitration procedures for aromatic compounds.[9]

Reaction: 3,5-Dichlorotoluene → 1,5-dichloro-3-methyl-2-nitrobenzene

Materials:

-

3,5-Dichlorotoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, slowly add 25 mL of concentrated sulfuric acid. To this, cautiously add 15 mL of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 3,5-dichlorotoluene in 50 mL of dichloromethane. Cool the solution to 0 °C.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of 3,5-dichlorotoluene via the dropping funnel over 30-45 minutes. Ensure the reaction temperature is maintained between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the mixture over crushed ice. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep_nitrating [label="Prepare Nitrating Mixture\n(H₂SO₄ + HNO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve_reactant [label="Dissolve 3,5-Dichlorotoluene\nin Dichloromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; nitration [label="Nitration Reaction\n(0-5 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="Monitor by TLC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up\n(Ice Quench, Separation)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Wash, Dry, Concentrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; final_purification [label="Final Purification\n(Recrystallization/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Product:\n1,5-dichloro-3-methyl-2-nitrobenzene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> prep_nitrating [color="#5F6368"]; start -> dissolve_reactant [color="#5F6368"]; {prep_nitrating, dissolve_reactant} -> nitration [color="#5F6368"]; nitration -> monitoring [color="#5F6368"]; monitoring -> workup [label="Reaction Complete", color="#5F6368"]; workup -> purification [color="#5F6368"]; purification -> final_purification [color="#5F6368"]; final_purification -> end [color="#5F6368"]; } enddot Caption: Proposed workflow for the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene.

Potential Applications in Drug Development

While there are no specific documented applications for 1,5-dichloro-3-methyl-2-nitrobenzene in drug development, its chemical structure suggests potential as a synthetic intermediate. The nitroaromatic scaffold is a versatile precursor in medicinal chemistry.[10]

-

Precursor to Amines: The most common application of nitroaromatics in drug synthesis is their reduction to the corresponding anilines. Aromatic amines are fundamental building blocks for a vast number of pharmaceuticals across various therapeutic areas. The resulting 2-amino-1,5-dichloro-3-methylbenzene could be a novel scaffold for further chemical elaboration.

-

Modulation of Physicochemical Properties: The nitro group is strongly electron-withdrawing and can be used to modulate the electronic properties of a molecule, which can influence its binding affinity to biological targets.[3]

-

Bio-reductive Activation: In some cases, the nitro group itself can be a key part of a pharmacophore, particularly in the development of hypoxia-activated prodrugs for cancer therapy or for certain antimicrobial agents.[2][4] These drugs are selectively activated under low-oxygen conditions, a characteristic of solid tumors and some microbial environments.

Given its structure, 1,5-dichloro-3-methyl-2-nitrobenzene could potentially be explored as a starting material for the synthesis of novel compounds with activities in areas where substituted anilines are prevalent, such as oncology, infectious diseases, and neuroscience. However, any such application would require extensive synthesis and biological screening.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. svedbergopen.com [svedbergopen.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2,4-Dichloro-3-nitrotoluene | C7H5Cl2NO2 | CID 83736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-DICHLORO-6-NITROTOLUENE [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 1,5-Dichloro-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally similar molecules and established chemical principles to provide a robust predictive analysis. This information is intended to support research and development activities in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

1,5-Dichloro-3-methyl-2-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₂.[1][2][3] Its structure consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a nitro group.

Table 1: Physicochemical Properties of 1,5-Dichloro-3-methyl-2-nitrobenzene

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | PubChem[1], Alfa Chemistry[3], ECHEMI[2] |

| Molecular Weight | 206.03 g/mol | PubChem[1], Alfa Chemistry[3], ECHEMI[2] |

| CAS Number | 118665-00-2 | Alfa Chemistry[3], ECHEMI[2] |

| Physical Description | White to Yellow Solid | Sigma-Aldrich |

| Canonical SMILES | CC1=CC(=CC(=C1--INVALID-LINK--[O-])Cl)Cl | Alfa Chemistry[3] |

| InChI Key | SGSOOBQNRQUSIL-UHFFFAOYSA-N | Alfa Chemistry[3] |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | BLD Pharm[4] |

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene

This protocol is adapted from established procedures for the nitration of similar dichlorinated aromatic compounds.[5]

Materials:

-

3,5-Dichlorotoluene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Nitration Reaction: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3,5-dichlorotoluene in a suitable solvent like dichloromethane. Cool the solution to 0-5 °C.

-

Slowly add the prepared nitrating mixture dropwise to the solution of 3,5-dichlorotoluene, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the product.

-

Extraction and Purification: Filter the crude product and wash it with cold water to remove excess acid. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Logical Flow of Proposed Synthesis

Caption: Proposed synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene.

Spectroscopic and Crystallographic Data (Predicted)

Direct experimental spectroscopic and crystallographic data for 1,5-dichloro-3-methyl-2-nitrobenzene are not available. The following tables present predicted data based on the analysis of structurally related compounds and established principles of spectroscopy.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -CH₃ | ~2.5 | ~20 | The methyl protons are expected to be in the typical range for an aromatic methyl group. |

| Ar-H (at C4) | ~7.5 - 7.8 | ~125-130 | Aromatic proton ortho to a chlorine and meta to a nitro group. |

| Ar-H (at C6) | ~7.5 - 7.8 | ~125-130 | Aromatic proton ortho to a chlorine and meta to a nitro group. |

| C1-Cl | - | ~135 | Carbon attached to chlorine. |

| C2-NO₂ | - | ~150 | Carbon attached to the nitro group, expected to be significantly deshielded. |

| C3-CH₃ | - | ~140 | Carbon attached to the methyl group. |

| C5-Cl | - | ~135 | Carbon attached to chlorine. |

Note: Predictions are based on additive models and data from similar compounds. Actual values may vary.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (methyl) | 2980 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| N-O (nitro) | 1550 - 1500 and 1360 - 1320 | Asymmetric and Symmetric Stretching |

| C-Cl | 850 - 550 | Stretching |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Notes |

| 205/207/209 | [M]⁺ | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |

| 189/191/193 | [M-O]⁺ | Loss of an oxygen atom. |

| 175/177/179 | [M-NO]⁺ | Loss of nitric oxide. |

| 159/161/163 | [M-NO₂]⁺ | Loss of the nitro group. |

| 124/126 | [C₇H₅Cl]⁺ | Further fragmentation. |

Crystallographic Data: No experimental crystallographic data for 1,5-dichloro-3-methyl-2-nitrobenzene has been found in the searched databases. For reference, the related compound 1-chloro-2-methyl-3-nitrobenzene crystallizes in the orthorhombic space group P2₁2₁2₁ with the nitro group twisted away from the plane of the benzene ring by 38.81 (5)°.[6] A similar deviation from planarity would be expected for 1,5-dichloro-3-methyl-2-nitrobenzene due to steric hindrance between the substituents.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for 1,5-dichloro-3-methyl-2-nitrobenzene, the broader class of nitroaromatic compounds is known for a wide range of biological activities.[7]

-

Antimicrobial Activity: Many nitro-containing compounds exhibit antibacterial and antifungal properties.[7][8] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular components.[7]

-

Anticancer Potential: Some nitroaromatic compounds have been investigated as potential anticancer agents. Their mechanism of action can involve the generation of reactive oxygen species and induction of DNA damage in cancer cells.

-

Enzyme Inhibition: The electron-withdrawing nature of the nitro group can influence the binding affinity of a molecule to target enzymes, making nitroaromatics interesting scaffolds for the design of enzyme inhibitors.

Given these general activities, 1,5-dichloro-3-methyl-2-nitrobenzene could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. Further research is required to determine its specific biological profile and potential applications in drug discovery.

Experimental Workflow for Biological Screening

Caption: A general workflow for the initial biological screening.

References

- 1. 1,5-Dichloro-3-methyl-2-nitrobenzene | C7H5Cl2NO2 | CID 10058794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 118665-00-2|1,5-Dichloro-3-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. 1-Chloro-2-methyl-3-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

1,5-dichloro-3-methyl-2-nitrobenzene safety data sheet

An In-Depth Technical Guide to the Safety Profile of 1,5-Dichloro-3-methyl-2-nitrobenzene

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official documentation from a chemical supplier.

Executive Summary

1,5-Dichloro-3-methyl-2-nitrobenzene (CAS No. 118665-00-2) is a chlorinated and nitrated aromatic compound. Publicly available, peer-reviewed toxicological and environmental data for this specific chemical is limited. The safety information presented is primarily derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which indicates hazards related to ingestion, inhalation, and skin/eye contact.[1] Due to the scarcity of specific data, this guide also references toxicological information for the related isomer 2,5-Dichloronitrobenzene (CAS No. 89-61-2) and details the standardized OECD guidelines used to determine such chemical hazards.

Chemical Identification and Physical Properties

This section details the primary identifiers and known physical characteristics of 1,5-dichloro-3-methyl-2-nitrobenzene.

| Identifier | Value | Source |

| Chemical Name | 1,5-Dichloro-3-methyl-2-nitrobenzene | [1][2][3] |

| Synonyms | 3,5-Dichloro-2-nitrotoluene | [2] |

| CAS Number | 118665-00-2 | [1][2][3][4][5] |

| Molecular Formula | C7H5Cl2NO2 | [1][2][3][6] |

| Molecular Weight | 206.03 g/mol | [1][5][6] |

| Physical Form | White to Yellow Solid | [1] |

| Storage Temperature | Room Temperature | [1][5] |

Hazard Classification and Safety

The compound is classified under GHS with a "Warning" signal word.[1][6] The following tables summarize its hazard statements (H-statements) and precautionary statements (P-statements).

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H332 | Harmful if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

// Edges edge [color="#5F6368"]; Data -> Health; Lit -> Health; Test -> Health; Data -> Physical; Lit -> Physical; Test -> Physical; Data -> Env; Lit -> Env; Test -> Env;

Health -> Class [lhead=cluster_Output]; Physical -> Class; Env -> Class; Class -> Label [color="#34A853"]; Label -> SDS [color="#34A853"]; } axdot Caption: Logical workflow for GHS hazard classification of a chemical substance.[7][8][9]

Toxicological Data (Surrogate Analysis)

As specific toxicological values for 1,5-dichloro-3-methyl-2-nitrobenzene are not available, data for the structural isomer 2,5-Dichloronitrobenzene (CAS 89-61-2) is presented for illustrative purposes. This compound has undergone more extensive testing.

| Endpoint | Species | Route | Value | Source |

| LD50 | Guinea Pig | Oral | 800 mg/kg bw | [10] |

| LD50 | Rat | Oral | 1000 mg/kg bw | [10] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [10] |

| Carcinogenicity | IARC | - | Group 2B: Possibly carcinogenic to humans | [10] |

| Skin Irritation | In vitro | - | Not expected to be irritating | [10] |

| Eye Irritation | In vivo / In vitro | - | Irritating | [10] |

Experimental Protocols

The toxicological values cited above are typically determined using standardized, internationally recognized methods. Below are summaries of the key OECD (Organisation for Economic Co-operation and Development) test guidelines relevant to the hazard classifications of this chemical.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.[11][12] It uses fewer animals than traditional LD50 tests.[12][13]

-

Principle: Groups of animals, typically female rats, are dosed in a stepwise manner using a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[13][14] The goal is to identify a dose that produces clear signs of toxicity without causing mortality, thereby allowing for classification into a GHS category.[12][14]

-

Methodology:

-

Sighting Study: A preliminary study is conducted with a single animal to determine the appropriate starting dose for the main study.[13]

-

Main Study: A group of five animals (per dose step) is fasted and then administered a single oral dose of the test substance via gavage.[14]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in behavior, weight, etc.), and other effects.[11] The observation period typically lasts for 14 days to monitor for both immediate and delayed effects.[11][12]

-

Endpoint: The results allow for the substance to be classified according to its acute oral toxicity hazard without calculating a precise LD50 value.[11][12]

-

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[15]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit.[15][16] Untreated skin on the same animal serves as a control.[15][16] The degree of irritation is scored at specific intervals.[15]

-

Methodology:

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the animal's dorsal area. Only animals with healthy, intact skin are used.[15]

-

Application: A dose of 0.5 g (for solids) or 0.5 mL (for liquids) is applied to a small patch of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[15][16]

-

Exposure: The exposure period is typically 4 hours, after which the residual substance is removed.[16]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[16]

-

Endpoint: The severity of the skin reactions is graded, and the substance is classified based on the scores and the reversibility of the observed damage.[15]

-

Conclusion and Recommendations

While a complete safety profile for 1,5-dichloro-3-methyl-2-nitrobenzene is not available, the GHS classification indicates it should be handled as a hazardous substance that is harmful if swallowed or inhaled and causes skin and eye irritation. Researchers must wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the material in a well-ventilated area or a chemical fume hood. All institutional safety protocols should be strictly followed. Given the data gaps, it is prudent to treat this compound with a high degree of caution until more comprehensive toxicological studies are performed.

References

- 1. 1,5-Dichloro-3-methyl-2-nitrobenzene | 118665-00-2 [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 118665-00-2|1,5-Dichloro-3-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 6. fishersci.it [fishersci.it]

- 7. era-environmental.com [era-environmental.com]

- 8. Everything You Need to Know about GHS Hazard Classification [globalhazmat.com]

- 9. osha.gov [osha.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. testinglab.com [testinglab.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 1,5-Dichloro-3-methyl-2-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,5-Dichloro-3-methyl-2-nitrobenzene

1,5-Dichloro-3-methyl-2-nitrobenzene is a substituted aromatic compound with the chemical formula C₇H₅Cl₂NO₂. Its structure consists of a benzene ring functionalized with two chlorine atoms, a methyl group, and a nitro group. These substituents significantly influence its physicochemical properties, including its polarity, melting point, and, consequently, its solubility in various organic solvents. Understanding its solubility is critical for applications in chemical synthesis, purification processes like crystallization, and formulation development in various industries.

Key Physicochemical Properties:

-

Molecular Weight: 206.03 g/mol

-

Chemical Structure: A benzene ring with chloro substituents at positions 1 and 5, a methyl group at position 3, and a nitro group at position 2.

-

Polarity: The molecule possesses both nonpolar (the benzene ring and methyl group) and polar characteristics (the electronegative chlorine atoms and the highly polar nitro group). This amphiphilic nature dictates its interaction with different types of solvents.

Theoretical Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The overall polarity of 1,5-dichloro-3-methyl-2-nitrobenzene is weakly polar to nonpolar.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring and methyl group suggest that there will be favorable van der Waals interactions with nonpolar solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar C-Cl and C-NO₂ bonds of the solute, likely leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary interaction mechanism is hydrogen bonding. Since 1,5-dichloro-3-methyl-2-nitrobenzene cannot donate hydrogen bonds and is only a weak hydrogen bond acceptor (via the nitro group's oxygen atoms), its solubility might be more limited compared to polar aprotic solvents.

-

Water: The compound is expected to have very low solubility in water due to its significant nonpolar surface area and inability to effectively participate in the hydrogen-bonding network of water.[1][2][3][4]

Based on data for structurally similar compounds like dichloronitrobenzenes and nitrotoluenes, a qualitative solubility profile can be predicted.[2][3][5][6] These related compounds generally exhibit good solubility in common organic solvents like ethanol, ether, and acetone.[1][5]

Table 1: Predicted Qualitative Solubility of 1,5-Dichloro-3-methyl-2-nitrobenzene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to High | Favorable interactions between the aromatic ring of the solute and the nonpolar solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |

| Polar Protic | Ethanol, Methanol, 1-Propanol | Moderate | Solute can act as a hydrogen bond acceptor, but the large nonpolar structure limits miscibility. |

| Aqueous | Water | Low | The molecule is largely hydrophobic and cannot overcome the strong hydrogen bonds between water molecules. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent.[7][8][9] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.[10][11]

3.1 Materials and Equipment

-

1,5-dichloro-3-methyl-2-nitrobenzene (solute)

-

Selected organic solvents

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Glass vials or flasks with airtight seals

-

Pipettes and glassware (volumetric flasks, evaporating dishes)

-

Drying oven

3.2 Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid 1,5-dichloro-3-methyl-2-nitrobenzene to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. Constant agitation is necessary to facilitate dissolution.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To prevent changes in solubility due to temperature fluctuations, maintain the solution at the constant temperature used for equilibration.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or isothermally controlled pipette to avoid premature crystallization. Immediately filter the sample using a syringe filter into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing the solute to sublime or decompose. A gentle stream of nitrogen can also be used to accelerate evaporation.

-

Mass Determination: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.[7]

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate collected in mL) * 100

3.3 Alternative Method: UV-Vis Spectrophotometry Given that 1,5-dichloro-3-methyl-2-nitrobenzene is an aromatic compound, it is expected to absorb ultraviolet (UV) light.[12] UV-Vis spectrophotometry can be a rapid and sensitive alternative for determining its concentration in a saturated solution. This involves creating a calibration curve from standards of known concentration and then measuring the absorbance of a filtered, diluted aliquot from the saturated solution.[13][14][15]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific quantitative solubility data for 1,5-dichloro-3-methyl-2-nitrobenzene remains uncharacterized in accessible literature, a strong theoretical and qualitative understanding can be derived from its molecular structure and comparison with analogous compounds. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in nonpolar and polar protic solvents, and poorly soluble in water. For researchers requiring precise quantitative data, the detailed gravimetric method provided in this guide offers a robust and reliable experimental protocol. Further investigation using this or similar analytical techniques is necessary to establish a definitive quantitative solubility profile for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]

- 14. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC_2024_English_complete [uanlch.vscht.cz]

An In-depth Technical Guide to the Spectroscopic Data for 1,5-Dichloro-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 1,5-dichloro-3-methyl-2-nitrobenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a discussion of potential biological signaling pathways are also included to support research and development activities.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for 1,5-dichloro-3-methyl-2-nitrobenzene, this section presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 1,5-dichloro-3-methyl-2-nitrobenzene are summarized below. These predictions are based on the additive effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,5-Dichloro-3-methyl-2-nitrobenzene

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.40 - 7.60 | Doublet |

| H-6 | 7.20 - 7.40 | Doublet |

| -CH₃ | 2.40 - 2.60 | Singlet |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,5-Dichloro-3-methyl-2-nitrobenzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | 133 - 136 |

| C-2 (C-NO₂) | 148 - 152 |

| C-3 (C-CH₃) | 138 - 141 |

| C-4 (C-H) | 128 - 131 |

| C-5 (C-Cl) | 130 - 133 |

| C-6 (C-H) | 125 - 128 |

| -CH₃ | 18 - 22 |

Predicted in CDCl₃ solvent.

The IR spectrum of 1,5-dichloro-3-methyl-2-nitrobenzene is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-chlorine bonds.

Table 3: Characteristic IR Absorption Frequencies for 1,5-Dichloro-3-methyl-2-nitrobenzene

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1370 | Strong |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aromatic C=C | Stretch | 1580 - 1620, 1450 - 1500 | Medium-Weak |

| C-Cl | Stretch | 1000 - 1100 | Strong |

| C-H (in-plane) | Bend | 1000 - 1300 | Medium |

| C-H (out-of-plane) | Bend | 800 - 900 | Strong |

| C-N | Stretch | 830 - 870 | Medium |

The mass spectrum of 1,5-dichloro-3-methyl-2-nitrobenzene under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. The molecular weight of this compound is 205.03 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation for 1,5-Dichloro-3-methyl-2-nitrobenzene

| m/z | Fragment | Notes |

| 205/207/209 | [M]⁺ | Molecular ion peak with isotopic pattern for two chlorine atoms. |

| 189/191/193 | [M-O]⁺ | Loss of an oxygen atom. |

| 175/177/179 | [M-NO]⁺ | Loss of nitric oxide. |

| 159/161/163 | [M-NO₂]⁺ | Loss of the nitro group, a common fragmentation for nitroaromatics. |

| 124/126 | [M-NO₂-Cl]⁺ | Subsequent loss of a chlorine atom. |

| 111 | [C₇H₅Cl]⁺ | Loss of nitro group and one chlorine. |

| 75 | [C₆H₃]⁺ | Benzene ring fragment. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Caption: Workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,5-dichloro-3-methyl-2-nitrobenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and the magnetic field is shimmed for homogeneity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons. For both ¹H and ¹³C, perform peak picking to identify the chemical shifts.

Caption: Workflow for FTIR data acquisition and processing.

Methodology:

-

Sample Preparation: Place a small amount of the solid 1,5-dichloro-3-methyl-2-nitrobenzene directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and, if necessary, an ATR correction can be applied. Label the significant absorption peaks.

Caption: Workflow for GC-MS data acquisition and processing.

Methodology:

-

Sample Introduction: Prepare a dilute solution of 1,5-dichloro-3-methyl-2-nitrobenzene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Data Acquisition: The compound will be separated by the GC column and then introduced into the ion source of the MS. Use standard Electron Ionization (EI) at 70 eV. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Processing: Generate a mass spectrum by plotting the relative abundance of ions against their mass-to-charge (m/z) ratio. Identify the molecular ion peak and major fragment ions.

Potential Biological Signaling Pathways

Dichloronitrobenzene compounds have been reported to exhibit genotoxic effects and can be metabolized in biological systems.[1] The nitro group can be reduced to form reactive intermediates that can interact with cellular macromolecules. A hypothetical signaling pathway illustrating the potential cellular response to 1,5-dichloro-3-methyl-2-nitrobenzene is presented below. This is based on the known metabolism and toxicity of similar nitroaromatic compounds.

Caption: Hypothetical signaling pathway for dichloronitrobenzene toxicity.

This diagram illustrates that 1,5-dichloro-3-methyl-2-nitrobenzene may undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can cause cellular damage through the formation of DNA adducts and the generation of oxidative stress, ultimately triggering cellular responses such as DNA repair, cell cycle arrest, or apoptosis.

References

A Technical Guide to 1,5-Dichloro-3-methyl-2-nitrobenzene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-dichloro-3-methyl-2-nitrobenzene, a halogenated nitroaromatic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the known commercial suppliers, physicochemical properties, and plausible synthetic and analytical methodologies. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the general biological relevance of structurally related nitroaromatic molecules to provide a context for future research. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Additionally, logical workflows for synthesis and analysis are visualized using Graphviz diagrams.

Introduction

1,5-Dichloro-3-methyl-2-nitrobenzene (CAS No. 118665-00-2) is a substituted aromatic compound belonging to the class of dichloronitrotoluenes. Its structure, featuring two chlorine atoms, a methyl group, and a nitro group on a benzene ring, suggests its potential as a versatile intermediate in organic synthesis. Halogenated nitroaromatic compounds are well-established precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro and chloro substituents, combined with the directing effects of the methyl group, makes this molecule a candidate for various chemical transformations. This guide aims to consolidate the available technical information on 1,5-dichloro-3-methyl-2-nitrobenzene to facilitate its evaluation and use in research and development.

Commercial Availability

1,5-Dichloro-3-methyl-2-nitrobenzene is available from several commercial chemical suppliers. The typical purity and offered quantities vary among suppliers. Researchers are advised to request certificates of analysis for lot-specific data.

Table 1: Commercial Suppliers of 1,5-Dichloro-3-methyl-2-nitrobenzene

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |

| ChemUniverse | P83867 | 95% | 118665-00-2 | C₇H₅Cl₂NO₂ | 206.03 | Not specified | Not specified |

| Reagentia | R007Q0Q | Not specified | 118665-00-2 | Not specified | Not specified | Not specified | Not specified |

| BLD Pharm | Not specified | Not specified | 118665-00-2 | C₇H₅Cl₂NO₂ | 206.03 | Not specified | Room Temperature |

| Sigma-Aldrich | SY3H3D67BC20 | 95% | 118665-00-2 | C₇H₅Cl₂NO₂ | 206.03 | White to Yellow Solid | Room Temperature |

Physicochemical Properties

The physicochemical properties of 1,5-dichloro-3-methyl-2-nitrobenzene are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

Table 2: Physicochemical Properties of 1,5-Dichloro-3-methyl-2-nitrobenzene

| Property | Value | Source |

| IUPAC Name | 1,5-dichloro-3-methyl-2-nitrobenzene | PubChem[1] |

| CAS Number | 118665-00-2 | ChemUniverse, Sigma-Aldrich[2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | ChemUniverse, Sigma-Aldrich[2] |

| Molecular Weight | 206.03 g/mol | ChemUniverse, Sigma-Aldrich[2] |

| Physical Form | White to Yellow Solid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | BLD Pharm, Sigma-Aldrich[3] |

| InChI Key | SGSOOBQNRQUSIL-UHFFFAOYSA-N | Alfa Chemistry |

Synthesis and Purification

Plausible Synthesis Protocol: Nitration of 3,5-Dichlorotoluene

This protocol describes a general method for the nitration of an aromatic compound, which can be adapted for the synthesis of 1,5-dichloro-3-methyl-2-nitrobenzene from 3,5-dichlorotoluene.

Materials and Reagents:

-

3,5-Dichlorotoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a calculated amount of concentrated sulfuric acid.

-

To the cooled sulfuric acid, add an equimolar amount of concentrated nitric acid dropwise with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

In a separate flask, dissolve 3,5-dichlorotoluene in a suitable solvent (e.g., a small amount of the acid mixture or a chlorinated solvent).

-

Slowly add the solution of 3,5-dichlorotoluene to the nitrating mixture dropwise, ensuring the reaction temperature is maintained between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

For purification, dissolve the crude product in a suitable solvent like diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 10% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,5-dichloro-3-methyl-2-nitrobenzene.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A logical workflow for the synthesis and purification of 1,5-dichloro-3-methyl-2-nitrobenzene.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized product. While specific spectra for 1,5-dichloro-3-methyl-2-nitrobenzene are not available, the expected chemical shifts can be predicted based on the substituent effects.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 2.3 - 2.5 | singlet | Methyl protons |

| ¹H | 7.3 - 7.6 | multiplet | Aromatic protons |

| ¹³C | 20 - 25 | quartet | Methyl carbon |

| ¹³C | 120 - 150 | singlet/doublet | Aromatic carbons |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data

| Technique | Expected m/z | Notes |

| Electron Ionization (EI-MS) | ~205 [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for separating it from potential isomers formed during synthesis.

Representative HPLC Protocol:

-

Column: A C18 reversed-phase column is a common choice for the separation of aromatic compounds.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

-

Detection: UV detection at a wavelength around 254 nm is suitable for nitroaromatic compounds.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Column Temperature: Ambient or slightly elevated temperature (e.g., 30 °C).

Caption: A typical analytical workflow for the characterization of 1,5-dichloro-3-methyl-2-nitrobenzene.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or applications of 1,5-dichloro-3-methyl-2-nitrobenzene. However, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects, which may provide a starting point for future investigations.

Many nitroaromatic compounds have been investigated for their potential as antimicrobial and anticancer agents. The nitro group can be enzymatically reduced in biological systems to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage through oxidative stress or by forming adducts with macromolecules like DNA and proteins.

For instance, some substituted nitrobenzamides have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophages. Other studies have shown that certain dichlorophenyl derivatives can exhibit significant cytotoxic effects on various cancer cell lines.

Given the structural features of 1,5-dichloro-3-methyl-2-nitrobenzene, it could be a candidate for screening in various biological assays to explore its potential therapeutic value. A general workflow for such a preliminary biological evaluation is presented below.

Caption: A generalized workflow for the preliminary biological evaluation of a novel compound.

Conclusion

1,5-Dichloro-3-methyl-2-nitrobenzene is a commercially available substituted nitroaromatic compound with potential as a synthetic intermediate. While specific, detailed experimental and biological data are currently limited, this guide provides a foundational understanding of its properties and plausible methodologies for its synthesis, purification, and analysis based on established chemical principles and data from related compounds. The exploration of its biological activities represents a potential area for future research, given the known pharmacological relevance of the nitroaromatic scaffold. Researchers are encouraged to use this guide as a starting point and to perform thorough characterization and validation for their specific applications.

References

The Discovery and Synthesis of Dichloronitrotoluene Isomers: An In-depth Technical Guide

An exploration of the synthesis, properties, and historical development of dichloronitrotoluene isomers, providing critical data and methodologies for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Dichloronitrotoluene isomers are a class of substituted aromatic compounds that have found utility as intermediates in the synthesis of a wide range of chemicals, including dyes, pesticides, and pharmaceuticals. The specific positioning of the chloro and nitro groups on the toluene ring significantly influences the chemical reactivity and physical properties of each isomer, making regioselective synthesis a key challenge and area of study. This guide provides a comprehensive overview of the discovery, synthesis, and physical properties of these important chemical entities.

Historical Perspective

The late 19th and early 20th centuries saw a surge in the exploration of aromatic chemistry, with many foundational synthesis and characterization studies of chlorinated and nitrated toluene derivatives being published in seminal German chemistry journals such as Berichte der deutschen chemischen Gesellschaft and compiled in comprehensive works like Beilsteins Handbuch der Organischen Chemie. Early synthetic routes often involved direct nitration of dichlorotoluenes or chlorination of nitrotoluenes. These early methods frequently resulted in mixtures of isomers that were challenging to separate, driving the development of more selective synthetic strategies over time. Key historical approaches included electrophilic aromatic substitution reactions, where the directing effects of the methyl, chloro, and nitro groups were systematically investigated to control the position of incoming substituents.

Properties of Dichloronitrotoluene Isomers

The physical properties of dichloronitrotoluene isomers vary significantly depending on the substitution pattern. These properties are critical for their purification, handling, and further synthetic transformations.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 2,3-Dichloro-5-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 2,3-Dichloro-6-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 2,4-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 2,4-Dichloro-5-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | 40-44[1] | - |

| 2,4-Dichloro-6-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 2,5-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 2,5-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 2,6-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | 53-56 | 293.8 ± 35.0 |

| 2,6-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | 59-62[2] | - |

| 3,4-Dichloro-2-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 3,4-Dichloro-5-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 3,4-Dichloro-6-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 3,5-Dichloro-2-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 3,5-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

Synthesis of Dichloronitrotoluene Isomers: Experimental Protocols

The synthesis of specific dichloronitrotoluene isomers requires careful selection of starting materials and reaction conditions to achieve the desired regioselectivity. Below are detailed experimental protocols for the synthesis of key isomers.

Synthesis of 2,4-Dichloro-5-nitrotoluene[1]

This procedure details the nitration of 2,4-dichlorotoluene.

Experimental Protocol:

-

To 200 ml of stirred fuming nitric acid at 0°C, slowly add 50 g (0.3 mole) of 2,4-dichlorotoluene.

-

After the addition is complete, continue stirring the reaction mixture for one hour at 0°C.

-

Pour the reaction mixture into 100 ml of water.

-

Collect the resulting yellow precipitate by filtration.

-

The product is 2,4-dichloro-5-nitrotoluene with a reported yield of 62.0 g and a melting point of 40-44°C.[1]

References

A Theoretical Investigation of 1,5-dichloro-3-methyl-2-nitrobenzene: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide outlines a comprehensive theoretical approach for the analysis of 1,5-dichloro-3-methyl-2-nitrobenzene. As of the latest literature search, specific published theoretical calculations for this exact molecule are not available. Therefore, the quantitative data presented in the tables are hypothetical and for illustrative purposes only , derived from established computational chemistry principles and data from structurally similar molecules. The methodologies described represent the standard, rigorous approach that would be applied to such an investigation.

Introduction

1,5-dichloro-3-methyl-2-nitrobenzene is a substituted nitrobenzene derivative with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental means to elucidate these properties at the atomic level.

This whitepaper presents a detailed guide to the theoretical characterization of 1,5-dichloro-3-methyl-2-nitrobenzene. It outlines the standard computational protocols and provides a representative analysis of the expected results, including optimized molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties, and NMR spectra.

Computational Methodology

The theoretical calculations outlined herein are based on well-established quantum chemical methods, similar to those employed for related nitroaromatic compounds.[1]

2.1 Software

All calculations would be performed using the Gaussian 09W software package, a standard tool in computational chemistry.

2.2 Level of Theory

The geometry optimization and subsequent calculations would be carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely recognized for its accuracy in predicting the properties of organic molecules.

2.3 Basis Set

The 6-311++G(d,p) basis set would be employed for all atoms.[1] This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

2.4 Geometry Optimization

A full geometry optimization of 1,5-dichloro-3-methyl-2-nitrobenzene would be performed in the gas phase to find the minimum energy structure. The convergence criteria would be set to the default values in the Gaussian software. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

2.5 Vibrational Frequency Analysis

Harmonic vibrational frequencies would be calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the FT-IR and FT-Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, a uniform scaling factor would typically be applied for better agreement with experimental data.

2.6 Electronic Property Analysis

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. The Molecular Electrostatic Potential (MEP) surface would also be calculated to identify regions of electrophilic and nucleophilic attack.

2.7 NMR Spectroscopy